molecular formula C4H8BrNO4 B13952332 2-Bromo-2-nitrobutane-1,3-diol CAS No. 53607-26-4

2-Bromo-2-nitrobutane-1,3-diol

Cat. No.: B13952332
CAS No.: 53607-26-4
M. Wt: 214.01 g/mol
InChI Key: CUJGEKSBZGYDTJ-UHFFFAOYSA-N
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Description

2-Bromo-2-nitrobutane-1,3-diol is an organic compound known for its antimicrobial properties. It is a white solid with the molecular formula C4H8BrNO4 and a molar mass of 214.01 g/mol . This compound is used in various industrial and consumer applications due to its effectiveness in inhibiting bacterial growth.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-2-nitrobutane-1,3-diol typically involves the bromination of di(hydroxymethyl)nitromethane, which is derived from nitromethane by a nitroaldol reaction . The process includes adding nitromethane, bromine, and water into a reactor, followed by the slow addition of sodium hydroxide aqueous solution. The mixture is stirred for 0.5-2 hours, and chlorine gas is introduced to obtain nitrobromoform. This intermediate is then reacted with formaldehyde and nitromethane, followed by the addition of an inorganic alkali catalyst to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-2-nitrobutane-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various nitro, amino, and substituted derivatives, which can be further utilized in different chemical processes .

Scientific Research Applications

2-Bromo-2-nitrobutane-1,3-diol has a wide range of applications in scientific research:

Mechanism of Action

The antimicrobial effect of 2-Bromo-2-nitrobutane-1,3-diol is primarily due to its ability to interact with essential thiols within bacterial cells. This interaction leads to the inhibition of bacterial growth by disrupting metabolic processes. The compound generates biocide-induced bacteriostasis, followed by growth inhibition through reactions with thiol groups in dehydrogenase enzymes on the microbial cell surface .

Comparison with Similar Compounds

Properties

CAS No.

53607-26-4

Molecular Formula

C4H8BrNO4

Molecular Weight

214.01 g/mol

IUPAC Name

2-bromo-2-nitrobutane-1,3-diol

InChI

InChI=1S/C4H8BrNO4/c1-3(8)4(5,2-7)6(9)10/h3,7-8H,2H2,1H3

InChI Key

CUJGEKSBZGYDTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(CO)([N+](=O)[O-])Br)O

Origin of Product

United States

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